molecular formula C17H13N3O3S B6009350 2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol

2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol

Cat. No. B6009350
M. Wt: 339.4 g/mol
InChI Key: GGKRNYBSTXRTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol is not fully understood. However, it is believed that its ability to bind with metal ions is due to the presence of the thioether and pyrimidine groups in its structure. The nitro group also plays a role in the fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol have not been extensively studied. However, it has been reported to have low cytotoxicity, making it a potential candidate for biological applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol in lab experiments is its high selectivity for certain metal ions. This makes it a useful tool for detecting metal ions in biological samples. However, its fluorescence emission is affected by pH and temperature, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol. One of the areas of interest is its potential use in imaging applications. Its ability to selectively bind with metal ions and emit fluorescence makes it a potential candidate for developing imaging probes for biological samples. Another area of research is its use as a catalyst in organic reactions. Its unique structure and properties make it a potential candidate for developing new catalysts for organic synthesis.

Synthesis Methods

The synthesis of 2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol has been reported using various methods. One of the most common methods involves the reaction of 4-nitrobenzyl chloride with thiourea in the presence of sodium hydroxide. The resulting intermediate is then reacted with benzaldehyde to obtain the final product. Other methods involve the use of different reagents and conditions.

Scientific Research Applications

2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a fluorescent probe for detecting metal ions. It has been found to selectively bind with certain metal ions and emit fluorescence, making it a useful tool for detecting metal ions in biological samples.

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16-10-15(13-4-2-1-3-5-13)18-17(19-16)24-11-12-6-8-14(9-7-12)20(22)23/h1-10H,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKRNYBSTXRTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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